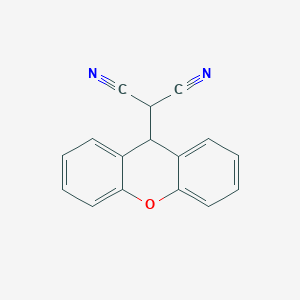
Xanthene-9-malononitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Xanthene-9-malononitrile is a chemical compound that belongs to the xanthene family. Xanthenes are oxygen-containing heterocyclic compounds that are widely used in various fields due to their unique structural and photophysical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Xanthene-9-malononitrile can be synthesized through the reaction of aldehyde with malononitrile in the presence of a base such as triethylamine . The reaction typically involves boiling the reactants in acetonitrile for several hours . This method allows for the formation of the xanthene core structure with the malononitrile group attached at the 9-position .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Xanthene-9-malononitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various xanthene derivatives with modified functional groups, which can have different photophysical and chemical properties .
Wissenschaftliche Forschungsanwendungen
Xanthene-9-malononitrile has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of Xanthene-9-malononitrile involves its interaction with various molecular targets and pathways. The compound’s effects are primarily due to its ability to undergo chemical reactions that modify its structure and properties . These modifications can influence biological pathways, such as enzyme inhibition or activation, leading to its observed biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Xanthone: Another xanthene derivative with similar structural properties but different functional groups.
Azaxanthone: Contains nitrogen atoms in the aromatic moiety, offering different chemical and biological properties.
Benzoxanthene: Similar to xanthene but with additional oxygen atoms, leading to different reactivity and applications.
Uniqueness
Xanthene-9-malononitrile is unique due to its specific functional groups and the position of the malononitrile group. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound in research and industrial applications .
Eigenschaften
CAS-Nummer |
6235-15-0 |
|---|---|
Molekularformel |
C16H10N2O |
Molekulargewicht |
246.26 g/mol |
IUPAC-Name |
2-(9H-xanthen-9-yl)propanedinitrile |
InChI |
InChI=1S/C16H10N2O/c17-9-11(10-18)16-12-5-1-3-7-14(12)19-15-8-4-2-6-13(15)16/h1-8,11,16H |
InChI-Schlüssel |
ZWUWQDXEIPVKAL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzene, 1,2-bis[(2-methyl-2-propenyl)oxy]-](/img/structure/B14730145.png)
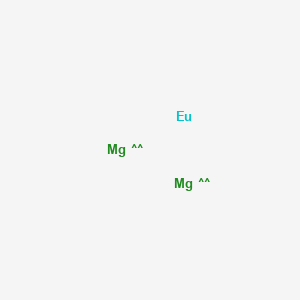
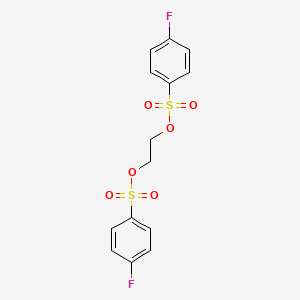

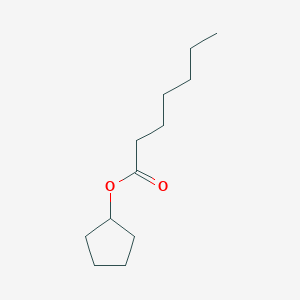

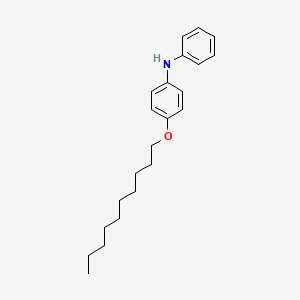
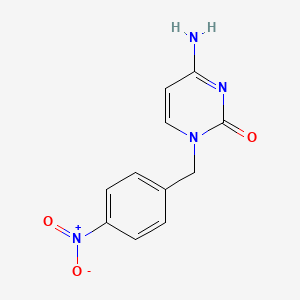
![2,5-Bis(2,4-dimethoxyphenyl)-[1,3]thiazolo[5,4-d][1,3]thiazole](/img/structure/B14730215.png)
![Ethyl 2-cyano-4-(4-nitrophenyl)-2-[2-(4-nitrophenyl)ethyl]butanoate](/img/structure/B14730230.png)

![2-Pyrrolidinecarboxamide, N-[2-(diethylamino)ethyl]-5-oxo-](/img/structure/B14730244.png)

![1-Cyclopentene-1-carboxylic acid, 2-[(phenylmethyl)amino]-, ethyl ester](/img/structure/B14730263.png)
